molecular formula C22H40N8O8 B14185746 D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine CAS No. 923026-05-5

D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine

Cat. No.: B14185746
CAS No.: 923026-05-5
M. Wt: 544.6 g/mol
InChI Key: YWYWADJVJKCBIH-MRLBHPIUSA-N
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Description

D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine: is a peptide compound composed of five amino acids: D-alanine, D-alanine, L-glutamine, L-glutamine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like lysine.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with altered functional groups.

    Substitution: Peptides with substituted amino acid residues.

Scientific Research Applications

D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industrial: Used in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine: Another peptide with similar amino acid composition but different sequence and structure.

    L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

Uniqueness

D-Alanyl-D-alanyl-L-glutaminyl-L-glutaminyl-L-lysine is unique due to its specific sequence and combination of D- and L-amino acids, which can confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

923026-05-5

Molecular Formula

C22H40N8O8

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C22H40N8O8/c1-11(24)18(33)27-12(2)19(34)28-13(6-8-16(25)31)20(35)29-14(7-9-17(26)32)21(36)30-15(22(37)38)5-3-4-10-23/h11-15H,3-10,23-24H2,1-2H3,(H2,25,31)(H2,26,32)(H,27,33)(H,28,34)(H,29,35)(H,30,36)(H,37,38)/t11-,12-,13+,14+,15+/m1/s1

InChI Key

YWYWADJVJKCBIH-MRLBHPIUSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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